sodium;bromate

Description

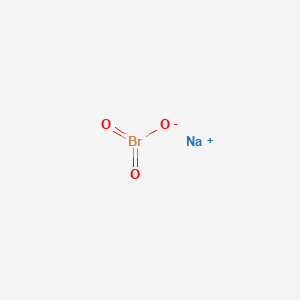

Sodium bromate (NaBrO₃) is an inorganic compound and the sodium salt of bromic acid. It is a strong oxidizing agent with a molecular weight of 150.89 g/mol and a solubility of 90.8 g/100 g water at 100°C . Industrially, it is produced via electrolytic oxidation of sodium bromide or by passing bromine through sodium carbonate solutions . Key applications include its use in textile dyeing (neutralizing sulfur dyes), cosmetics (hair permanents), and organic synthesis (bromination of aromatic compounds with deactivating substituents) . Its oxidizing properties also make it a hazard, as it can form bromate ions (BrO₃⁻) in water systems, which are carcinogenic .

Properties

IUPAC Name |

sodium;bromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXNAKZDHHEHPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]Br(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Optimization

-

Reaction Conditions : Sodium carbonate is dissolved in softened water at 50–60°C, followed by controlled introduction of bromine and chlorine. The molar ratio of Na₂CO₃:Br₂:Cl₂ is critical at 2.83:1:2.40 to ensure near-neutral pH and minimize side reactions.

-

Crystallization and Recycling : Hot filtration removes NaCl, while cooling the mother liquor to 5–10°C precipitates crude NaBrO₃. Recrystallization at 80–90°C enhances purity (>99.5%), and evaporation of residual liquors recovers additional NaCl and NaBrO₃, achieving total efficiencies of 92–95%.

Table 1: Key Parameters for Sodium Carbonate Method

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 50–60°C |

| Na₂CO₃:Br₂:Cl₂ Ratio | 2.83:1:2.40 |

| Crystallization Temp | 5–10°C |

| Final Purity | ≥99.5% |

| Overall Yield | 92–95% |

Bromide-Alkali Disproportionation with Hydrogen Peroxide

A second patented approach (CN1354125A) utilizes sodium bromide (NaBr) and sodium hydroxide (NaOH) in a disproportionation reaction, moderated by hydrogen peroxide (H₂O₂) to suppress free bromine emissions. The reaction sequence is:

.

Operational Workflow

-

Disproportionation : Bromine is introduced into a NaOH solution, forming a mixture of NaBr and NaBrO₃. Hydrogen peroxide quenches residual bromine, enhancing environmental safety.

-

Separation and Refinement : Cooling crystallizes NaBrO₃, which is isolated via centrifugation. The mother liquor undergoes evaporation to recover NaBr, with urea (NH₂CONH₂) added to reduce trace bromate contaminants.

Table 2: Comparative Analysis of Sodium Bromate Synthesis Methods

| Method | Electrolytic | Sodium Carbonate | Bromide-Alkali |

|---|---|---|---|

| Raw Materials | NaBr, Electricity | Na₂CO₃, Br₂, Cl₂ | NaBr, NaOH, H₂O₂ |

| Reaction Temp | 70–90°C | 50–60°C | 25–40°C |

| Energy Demand | High | Moderate | Low |

| By-Products | H₂, Cl₂ gas | NaCl, CO₂ | NaBr, H₂O |

| Environmental Impact | High (gas emissions) | Moderate (Cl₂ use) | Low (H₂O₂ neutralization) |

Recrystallization and Purity Enhancement

Both methods emphasize recrystallization to achieve pharmaceutical-grade NaBrO₃. In the sodium carbonate process, crude product dissolution at 80–90°C followed by cooling to 5–10°C yields crystals with minimal chloride impurities. The bromide-alkali method employs hot filtration (100°C) and multi-stage evaporation to isolate high-purity NaBrO₃, with residual liquors recycled to minimize waste.

Environmental and Industrial Considerations

The sodium carbonate method reduces glass-lined equipment corrosion compared to caustic soda-based processes, but chlorine handling remains a safety concern. Conversely, the bromide-alkali method’s use of H₂O₂ and urea mitigates bromine emissions, aligning with green chemistry principles . Industrial adopters must balance raw material costs, energy consumption, and waste management when selecting a synthesis route.

Chemical Reactions Analysis

Reaction with Iodine in Acidic Media

The reaction between sodium bromate and iodine in acidic conditions (pH 1.5–2.5) proceeds through four distinct stages :

Stage 1: Induction Period

-

Duration: 20–30 minutes (dependent on concentrations).

-

Process: Acidified bromate generates catalytic species (likely hypobromous acid, HOBr).

-

Effect of Additives:

Stage 2: Iodine Disappearance

Stage 3: Iodine Bromide Disappearance

Stage 4: Bromine Formation

Hazardous Reactions

NaBrO₃ exhibits violent reactivity with several substances:

Thermal Decomposition

At elevated temperatures (>381°C), sodium bromate decomposes with oxygen release:

Aqueous Reactivity and Stability

-

pH Dependence: Reactivity increases in acidic media (H⁺ catalyzes BrO₃⁻ reduction).

-

Incompatibilities: Avoid contact with reducing agents (e.g., sulfides, metal powders) to prevent uncontrolled exothermic reactions .

Environmental and Health Implications

Scientific Research Applications

Textile Industry

Sodium bromate is widely utilized as a bleaching agent in the textile industry, particularly for natural fibers such as cotton, wool, and silk. Its effectiveness in removing colorants and impurities enhances the brightness and cleanliness of textiles. Additionally, it plays a crucial role in the dyeing process, especially with sulfur and vat dyes, where it acts as an oxidizing agent to improve color fastness and vibrancy .

Water Treatment

In water treatment processes, sodium bromate serves as a disinfectant and an oxidizing agent. It helps eliminate harmful microorganisms and organic pollutants from drinking water and wastewater, contributing to improved water quality and safety . Its role in generating brominated disinfection byproducts during ozonation processes is also noteworthy, raising concerns about potential health impacts at elevated exposure levels .

Gold Mining

Sodium bromate is employed in the gold mining industry as an oxidizing agent in the extraction of gold from ores. When used in conjunction with sodium bromide, it aids in dissolving gold particles during leaching processes, thereby facilitating their recovery .

Chemical Synthesis

In organic chemistry, sodium bromate acts as an oxidizing agent in various chemical reactions. It is integral to the synthesis of pharmaceuticals and specialty chemicals, where it facilitates the oxidation of organic compounds . Its application extends to analytical chemistry for titration methods and spectrophotometry, where it serves as a standard reagent for quantitative analysis .

Food Industry

In small quantities, sodium bromate is utilized as a flour improver and dough conditioner in baking. It enhances the strength and elasticity of dough, improving the texture and volume of baked goods like bread and pastries .

Health Implications and Toxicity

While sodium bromate has beneficial applications, its toxicity is a significant concern. Studies have documented cases of acute intoxication leading to severe health issues, including renal failure and auditory damage following ingestion . Notably, sodium bromate exposure has been linked to increased incidences of micronuclei formation in erythrocytes during toxicology studies on mice .

Toxicology Studies

A series of toxicology studies conducted on genetically modified mice demonstrated that exposure to sodium bromate resulted in significant health effects, including reduced body weight and increased frequencies of micronucleated erythrocytes . These findings underscore the compound's potential carcinogenicity and necessitate caution in its handling.

Human Intoxication Cases

Several human cases have highlighted the dangers associated with sodium bromate ingestion. One notable case involved a 34-year-old male who suffered severe neurological symptoms following intentional ingestion of sodium bromate . This incident illustrates the compound's acute toxicity and its impact on renal function.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Textile Industry | Bleaching agent for natural fibers; dyeing processes | Enhances brightness; improves color fastness |

| Water Treatment | Disinfectant; oxidizing agent | Eliminates microorganisms; improves safety |

| Gold Mining | Oxidizing agent for gold extraction | Facilitates recovery through leaching |

| Chemical Synthesis | Oxidizing agent for organic reactions | Aids in pharmaceutical production |

| Food Industry | Flour improver; dough conditioner | Enhances texture; improves volume |

Mechanism of Action

2,4-Dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted weeds. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Comparison with Sodium Halates (Chlorate, Iodate)

Sodium bromate belongs to the halate family (XO₃⁻), sharing structural similarities with sodium chlorate (NaClO₃) and sodium iodate (NaIO₃). However, their lyotropic behaviors and hydration properties differ significantly:

| Property | Sodium Chlorate (NaClO₃) | Sodium Bromate (NaBrO₃) | Sodium Iodate (NaIO₃) |

|---|---|---|---|

| Lyotropic Nature | Chaotropic | Chaotropic | Kosmotropic |

| Polarizability | Low | Moderate | High |

| Hydration | Weak | Moderate | Strong |

| Density (g/cm³) | 2.49 | 3.34 | 4.28 |

- Lyotropic Effects : Unlike halides (e.g., Cl⁻, Br⁻, I⁻), iodate (IO₃⁻) is kosmotropic due to its strong hydration shell and internal dipole, while bromate (BrO₃⁻) and chlorate (ClO₃⁻) are chaotropic .

- Reactivity : Sodium bromate is a stronger oxidizer than sodium chlorate but less potent than sodium iodate in radical-driven reactions, as seen in UV-based water treatment systems .

Comparison with Other Metal Bromates

Potassium Bromate (KBrO₃) and Barium Bromate (Ba(BrO₃)₂)

| Property | Sodium Bromate (NaBrO₃) | Potassium Bromate (KBrO₃) | Barium Bromate (Ba(BrO₃)₂) |

|---|---|---|---|

| Molecular Weight | 150.89 g/mol | 167.00 g/mol | 393.13 g/mol |

| Solubility | 90.8 g/100 g (100°C) | 7.5 g/100 g (20°C) | 0.65 g/100 g (20°C) |

| Primary Uses | Textiles, cosmetics | Flour treatment, baking | Laboratory synthesis |

- Toxicity: Both NaBrO₃ and KBrO₃ are carcinogenic, but their toxic modes of action are independent of the cation (Na⁺ vs. K⁺) .

- Synthesis : Barium bromate is synthesized by reacting sodium bromate with barium hydroxide, highlighting sodium bromate’s role as a precursor .

Comparison with Sodium Bromide (NaBr)

While both contain bromine, sodium bromate (Br⁵⁺) and sodium bromide (Br⁻) differ drastically in reactivity:

| Property | Sodium Bromate (NaBrO₃) | Sodium Bromide (NaBr) |

|---|---|---|

| Oxidation State | +5 | -1 |

| Oxidizing Power | Strong (used in organic bromination) | Weak (reducing agent) |

| Applications | Oxidizer in dyes, explosives | Sedative, drilling fluids |

- Environmental Impact : Bromate (BrO₃⁻) forms in water systems via ozonation or UV/persulfate processes, whereas bromide (Br⁻) is a precursor in these reactions .

Environmental and Industrial Considerations

- Bromate Formation : Sodium bromate can form as a byproduct in sodium hypochlorite solutions contaminated with bromide, posing risks in swimming pools and drinking water . Mitigation strategies include pH depression (<7) or ammonia addition to reduce BrO₃⁻ yields by 50% .

- Regulatory Limits: The WHO recommends a bromate limit of 10 µg/L in drinking water due to carcinogenicity .

Q & A

Q. What safety protocols are critical when handling sodium bromate in laboratory experiments?

Sodium bromate requires stringent safety measures due to its reactivity and toxicity. Key precautions include:

- Use of JIS-certified PPE: dust masks, chemical-resistant gloves, and safety goggles to prevent inhalation, skin contact, and eye exposure .

- Avoidance of incompatible materials (e.g., organic compounds, reducing agents) to prevent explosive reactions .

- Storage in cool, dark conditions to minimize decomposition risks .

- Emergency protocols for pulmonary edema or methemoglobinemia, as high exposure can impair oxygen transport .

Q. How can researchers accurately quantify sodium bromate concentrations in aqueous solutions?

Reliable quantification methods include:

- Ion Chromatography (IC): Separates bromate ions (BrO₃⁻) from interfering anions, with detection limits <1 ppb .

- Spectrophotometry: Measures absorbance at 350 nm after derivatization with o-dianisidine, though pH adjustments are critical to avoid interference .

- Error Mitigation: Calibration curves using certified standards and propagation of error calculations to ensure ±2% accuracy .

Q. What experimental design principles apply to studying sodium bromate’s oxidative properties?

- Hypothesis Framing: Link bromate’s oxidative capacity (e.g., in redox reactions) to measurable outcomes like reaction kinetics or byproduct formation .

- Variable Control: Maintain pH, temperature, and reactant molar ratios to isolate bromate’s effects .

- Assay Selection: Use iodometric titration or electrochemical sensors to track oxidation states .

Advanced Research Questions

Q. What mechanistic pathways govern bromate formation in sodium hypochlorite systems under varying pH?

Bromate (BrO₃⁻) forms via a multi-step pathway in hypochlorite (ClO⁻) systems:

- Acidic Conditions (pH <5): Hypochlorous acid (HOCl) oxidizes bromide (Br⁻) to hypobromous acid (HOBr), which further reacts to BrO₃⁻ .

- Alkaline Conditions (pH >8): Direct oxidation of Br⁻ by ClO⁻ dominates, with OCl⁻ acting as the primary oxidant .

- Analytical Validation: Use HPLC-MS to identify intermediates like BrO⁻ and BrO₂⁻, confirming reaction pathways .

Q. How can contradictory cytotoxicity data for sodium bromate be resolved methodologically?

Discrepancies in cytotoxicity studies often arise from:

- Cell Line Variability: Primary vs. immortalized cells may exhibit differing sensitivities (e.g., LD₅₀ ranging from 50–200 µM) .

- Exposure Duration: Acute (24-hr) vs. chronic (72-hr) exposures alter metabolic responses .

- Mitigation Strategies: Replicate studies with standardized cell cultures and include positive controls (e.g., hydrogen peroxide) to benchmark oxidative stress .

Q. Which advanced spectroscopic techniques best characterize sodium bromate’s reaction intermediates?

- Raman Spectroscopy: Identifies symmetric stretching modes of BrO₃⁻ at 780 cm⁻¹, useful for in situ monitoring .

- X-Ray Diffraction (XRD): Resolves crystalline structure changes during thermal decomposition (e.g., NaBrO₃ → NaBr + 3O₂ at 370°C) .

- NMR Spectroscopy: Tracks isotopic labeling (e.g., ¹⁸O) to elucidate oxygen transfer mechanisms .

Data Presentation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.